molecular formula C24H39NO6 B1245587 Bullatine B

Bullatine B

Cat. No.: B1245587
M. Wt: 437.6 g/mol
InChI Key: XRARAKHBJHWUHW-QVUBZLTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neoline can be synthesized through various chemical reactions involving the Aconitum plant. The synthetic route typically involves the extraction of the compound from the plant roots, followed by purification processes such as chromatography . The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of neoline involves large-scale extraction from Aconitum plant roots. The process includes drying the plant material, grinding it into a fine powder, and then using solvents to extract the alkaloids. The extract is then purified to isolate neoline .

Chemical Reactions Analysis

Types of Reactions: Neoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of neoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Bullatine B is classified as a diterpenoid alkaloid. Its structure allows it to interact with various biological pathways, primarily through modulation of neurotransmitter systems and inflammatory responses. Research indicates that this compound exhibits lower toxicity compared to other alkaloids from the same family, making it a candidate for therapeutic use.

Pain Management

  • Neuropathic Pain : Studies have shown that this compound can significantly reduce pain hypersensitivity in various animal models. In experiments involving spinal nerve ligation and inflammatory pain models, this compound demonstrated an efficacy range of 45-70% inhibition of mechanical allodynia and thermal hyperalgesia. The half-effective doses for subcutaneous injection ranged from 0.9 to 1.9 mg/kg .
  • Mechanism of Action : The analgesic effects are attributed to the stimulation of dynorphin A expression in spinal microglia. This modulation suggests that this compound may enhance endogenous pain control mechanisms without the severe side effects associated with traditional analgesics .

Anti-Inflammatory Effects

  • Inflammatory Response : Recent studies indicate that this compound can inhibit inflammatory responses in activated microglial cells and macrophages. It has been shown to downregulate pro-inflammatory cytokines through the ROS/JNK/NF-κB signaling pathway, providing a theoretical basis for its clinical application in treating inflammatory conditions .
  • In Vitro Studies : In laboratory settings, this compound exhibited significant anti-inflammatory effects when tested on lipopolysaccharide-activated cells, leading to decreased levels of inflammatory markers .

Neuroprotective Properties

Summary of Findings

ApplicationDescriptionEfficacy/Results
Pain ManagementReduces pain hypersensitivity in neuropathic models45-70% inhibition; effective doses 0.9-1.9 mg/kg
Anti-InflammatoryInhibits pro-inflammatory cytokines in microglial cellsDownregulation via ROS/JNK/NF-κB pathway
NeuroprotectionPotential protective effects against neurodegenerationModulation of neuroinflammatory processes

Mechanism of Action

Neoline exerts its effects by targeting the Nav1.7 voltage-gated sodium channel. This channel is crucial for the transmission of pain signals in the nervous system. By inhibiting this channel, neoline can reduce the sensation of pain, making it a potential therapeutic agent for neuropathic pain . The molecular pathways involved include the modulation of sodium ion flow, which affects the excitability of neurons .

Comparison with Similar Compounds

Biological Activity

Bullatine B, a compound derived from certain plant species, has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by its unique functional groups that contribute to its biological activity. The structure influences its interactions with biological targets, which are crucial for understanding its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases associated with oxidative damage.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the modulation of reactive oxygen species (ROS) and Jun N-terminal kinase (JNK) signaling pathways. This suggests a role in treating conditions characterized by chronic inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells is a focal point for further research.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of ROS/JNK pathways
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Study on Anti-inflammatory Activity : A study investigating the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro and in vivo models. The mechanism was linked to the inhibition of the ROS/JNK pathway, suggesting a therapeutic potential in inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : In another study, this compound was tested against various cancer cell lines, demonstrating notable cytotoxicity. The compound induced apoptosis at concentrations that were not toxic to normal cells, highlighting its selective action against cancerous tissues.
  • Antioxidant Capacity Assessment : The antioxidant capacity of this compound was evaluated using various assays, showing effective scavenging activity against different radicals. This property may contribute to its protective effects in oxidative stress-related conditions.

Q & A

Q. Basic: What validated analytical methods are recommended for isolating and quantifying Bullatine B from raw plant extracts?

Methodological Answer:

  • Chromatographic separation (HPLC, UPLC) paired with mass spectrometry (LC-MS/MS) is the gold standard for isolating this compound from complex matrices. Use reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile) to resolve this compound from structurally similar diterpenoids .
  • Validation parameters : Include specificity (peak purity >98%), linearity (R² ≥0.99), and recovery rates (80–120%) using spiked samples. Cross-validate with NMR (¹H/¹³C) for structural confirmation .
  • Pitfalls : Co-elution with Bullatine A/C isomers may occur; optimize mobile phase pH to enhance resolution .

Q. Basic: How do researchers establish baseline pharmacological profiles for this compound in vitro?

Methodological Answer:

  • Cell-based assays : Prioritize primary cell lines (e.g., RAW 264.7 macrophages) over immortalized lines to reduce artifactual responses. Use dose-response curves (0.1–100 μM) to assess anti-inflammatory activity (e.g., TNF-α/IL-6 suppression) .
  • Controls : Include positive controls (e.g., dexamethasone) and solvent controls (DMSO ≤0.1%). Validate cytotoxicity via MTT/WST-1 assays to rule out false-positive effects .
  • Data normalization : Express results as fold-change relative to untreated cells to account for inter-experimental variability .

Q. Advanced: How can contradictory findings about this compound’s dual pro-inflammatory and anti-inflammatory effects in different cell models be resolved?

Methodological Answer:

  • Variable standardization : Ensure uniformity in cell types (e.g., THP-1 vs. primary monocytes), activation stimuli (LPS concentration), and incubation times. Contradictions often arise from divergent experimental conditions .
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to map this compound’s dose-dependent modulation of NF-κB, MAPK, and NLRP3 pathways. Overexpression/knockout models can pinpoint context-dependent targets .
  • Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding factors (e.g., purity of this compound batches) .

Q. Advanced: What experimental strategies address this compound’s low bioavailability in preclinical models?

Methodological Answer:

  • Pharmacokinetic optimization : Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Conduct in situ intestinal perfusion studies to assess absorption enhancers (e.g., sodium caprate) .
  • Metabolite tracking : Administer radiolabeled this compound (³H/¹⁴C) to quantify tissue distribution and first-pass metabolism in rodent models .
  • Synergistic delivery : Co-administer with bioenhancers like piperine to inhibit CYP3A4-mediated degradation .

Q. Advanced: How should researchers design experiments to distinguish this compound’s neuroprotective effects from off-target interactions in Alzheimer’s models?

Methodological Answer:

  • Target validation : Use CRISPR-Cas9 to knock out proposed targets (e.g., AChE, BACE1) in SH-SY5Y cells. Compare this compound’s efficacy in wild-type vs. knockout models .
  • Multi-omics integration : Combine proteomics (TMT labeling) and metabolomics (LC-QTOF-MS) to identify pathway-specific changes independent of amyloid-beta aggregation .
  • Behavioral correlates : Employ Morris water maze tests in APP/PS1 transgenic mice, controlling for confounding factors like motor function .

Q. Advanced: What statistical approaches are critical for analyzing this compound’s dose-dependent effects in heterogeneous animal cohorts?

Methodological Answer:

  • Mixed-effects models : Account for inter-individual variability (e.g., age, sex) in rodent studies. Use restricted maximum likelihood (REML) to estimate random effects .
  • Power analysis : Predefine sample sizes (n ≥8/group) using G*Power to detect ≥30% effect sizes (α=0.05, β=0.2) .
  • Correction for multiplicity : Apply Benjamini-Hochberg adjustments to mitigate false discoveries in omics datasets .

Q. Advanced: How can researchers ensure reproducibility of this compound’s reported antioxidant activity across labs?

Methodological Answer:

  • Standardized protocols : Adopt SOPs from the ORION initiative for ROS assays (e.g., DCFH-DA, FRAP). Pre-treat cells with ROS inducers (e.g., H₂O₂) to establish dynamic ranges .
  • Inter-lab validation : Participate in ring trials with blinded samples to assess inter-lab variability. Report results following ARRIVE 2.0 guidelines .
  • Metadata transparency : Share raw data (e.g., plate reader outputs) and instrument calibration logs via FAIR-compliant repositories .

Q. Advanced: What ethical and methodological considerations apply to this compound’s in vivo toxicity studies?

Methodological Answer:

  • 3Rs compliance : Replace animal models with zebrafish embryos (FET assay) for initial toxicity screening. Refine dosing regimens using pharmacokinetic modeling to minimize subject numbers .
  • Histopathology standards : Blind pathologists to treatment groups during organ analysis (liver, kidney). Use validated scoring systems (e.g., Knodell index for hepatic inflammation) .
  • Adverse event reporting : Document all outcomes, including non-significant findings, to avoid publication bias .

Q. Advanced: How can interdisciplinary approaches resolve this compound’s structure-activity relationship (SAR) ambiguities?

Methodological Answer:

  • Computational docking : Use Schrödinger’s Glide to model this compound’s binding to proposed targets (e.g., TRPV1). Validate with alanine scanning mutagenesis .
  • Synthetic analogs : Collaborate with medicinal chemists to synthesize this compound derivatives with modified acyl groups. Test in parallel functional assays .
  • Cross-disciplinary peer review : Engage pharmacologists, chemists, and data scientists in pre-publication review to identify oversights .

Properties

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18+,19+,20-,21?,22+,23-,24+/m1/s1

InChI Key

XRARAKHBJHWUHW-QVUBZLTISA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Synonyms

neoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B
4-[(2-Bromophenoxy)methyl]-1,2,3,6-tetrahydropyridine
Bullatine B

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